![molecular formula C19H19F2N3O4 B6491006 1-(2,5-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891116-10-2](/img/structure/B6491006.png)
1-(2,5-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as 5-oxopyrrolidin-3-yl]-1-(2,5-difluorophenyl)-3-urea (DFDOX), is a small molecule compound with a variety of potential applications. It is a fluorinated aromatic heterocyclic urea that has been studied for its potential use in cancer therapy, as a non-steroidal anti-inflammatory drug (NSAID), and as a modulator of protein-protein interactions. DFDOX has also been studied for its potential to inhibit the activity of certain enzymes and to act as a potential inhibitor of angiogenesis.
Wissenschaftliche Forschungsanwendungen
DFDOX has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as a cancer therapeutic agent, as an inhibitor of angiogenesis, and as a modulator of protein-protein interactions. Additionally, DFDOX has been studied for its potential to inhibit the activity of certain enzymes.
Wirkmechanismus
The mechanism of action of DFDOX depends on its application. For example, when used as an anti-cancer agent, DFDOX has been found to inhibit the activity of certain enzymes involved in the cell cycle, such as cyclin-dependent kinases. Additionally, DFDOX has been found to inhibit the activity of certain proteins involved in angiogenesis, such as vascular endothelial growth factor. Finally, when used as a modulator of protein-protein interactions, DFDOX has been found to bind to certain proteins and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFDOX depend on its application. When used as an anti-cancer agent, DFDOX has been found to inhibit the activity of certain enzymes involved in the cell cycle, such as cyclin-dependent kinases. Additionally, DFDOX has been found to inhibit the activity of certain proteins involved in angiogenesis, such as vascular endothelial growth factor. Finally, when used as a modulator of protein-protein interactions, DFDOX has been found to bind to certain proteins and inhibit their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DFDOX in lab experiments include its ease of synthesis, its low cost, and its potential to target specific enzymes and proteins involved in the cell cycle and angiogenesis. Additionally, DFDOX has been found to be relatively non-toxic and has been found to have few side effects. The main limitation of using DFDOX in lab experiments is that its effects may be limited to certain cell types and may not be applicable to all cell types.
Zukünftige Richtungen
The potential future directions for the use of DFDOX in scientific research include further investigation into its potential use as a cancer therapeutic agent, as an inhibitor of angiogenesis, and as a modulator of protein-protein interactions. Additionally, further research into the mechanism of action of DFDOX could lead to the development of more effective and specific inhibitors of certain enzymes and proteins involved in the cell cycle and angiogenesis. Furthermore, further research into the potential side effects of DFDOX could lead to the development of safer and more effective compounds for use in lab experiments.
Synthesemethoden
DFDOX can be synthesized via a variety of methods. The most common method is the condensation of 2,5-difluorophenyl isocyanate with 3,4-dimethoxyphenylhydrazine. This reaction is usually performed in a solution of dichloromethane and a catalytic amount of triethylamine. The reaction is typically carried out at room temperature and yields DFDOX as the desired product in high yields.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-27-16-6-4-13(9-17(16)28-2)24-10-12(8-18(24)25)22-19(26)23-15-7-11(20)3-5-14(15)21/h3-7,9,12H,8,10H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQQQQHGWOXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.